7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane
Description
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane is a highly fluorinated organic compound featuring a dodecafluoroheptane backbone substituted with a 2,4-dinitrophenoxy group. The extensive fluorination confers exceptional chemical inertness, thermal stability, and hydrophobicity, while the electron-deficient 2,4-dinitrophenoxy moiety introduces reactivity for applications in explosives, agrochemicals, or specialized organic synthesis. The compound’s synthesis typically involves nucleophilic substitution between perfluorinated alcohols and activated nitroaromatic derivatives under controlled conditions.
Properties
IUPAC Name |
1-(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptoxy)-2,4-dinitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F12N2O5/c14-8(15)10(18,19)12(22,23)13(24,25)11(20,21)9(16,17)4-32-7-2-1-5(26(28)29)3-6(7)27(30)31/h1-3,8H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINBCMXPOAFIGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane typically involves the reaction of 2,4-dinitrophenol with a fluorinated heptane derivative. One common method is the nucleophilic substitution reaction where 2,4-dinitrophenol reacts with a fluorinated alkyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of fluorinated compounds. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro groups on the phenoxy ring.
Oxidation and Reduction: While the fluorinated heptane chain is resistant to oxidation and reduction, the dinitrophenoxy group can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the phenoxy group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the nitro groups to amino groups.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenoxy derivatives depending on the nucleophile used.
Oxidation: Oxidation of the phenoxy group can lead to the formation of quinones.
Reduction: Reduction of the nitro groups results in the formation of amino derivatives.
Scientific Research Applications
7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane has several applications in scientific research:
Biology: Investigated for its potential use in biochemical assays due to its unique chemical properties.
Medicine: Explored for its potential as a drug delivery agent due to its stability and resistance to metabolic degradation.
Mechanism of Action
The mechanism of action of 7-(2,4-Dinitrophenoxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane involves its interaction with nucleophiles through nucleophilic aromatic substitution. The electron-withdrawing nitro groups on the phenoxy ring make the aromatic ring more susceptible to nucleophilic attack, facilitating the substitution reaction. The fluorinated heptane chain provides stability and resistance to oxidative and reductive degradation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 7-(2,4-Dinitrophenoxy)-dodecafluoroheptane and analogous fluorinated ethers are critical to their divergent properties and applications. Below, we compare it with 7-(Ethenyloxy)-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoroheptane (CAS 78971-81-0), a compound with a similar fluorinated backbone but a distinct ethenyloxy substituent .
Structural and Functional Differences
| Parameter | 7-(2,4-Dinitrophenoxy)-dodecafluoroheptane | 7-(Ethenyloxy)-dodecafluoroheptane |
|---|---|---|
| Molecular Formula | C₁₃H₅F₁₂N₂O₅ (estimated) | C₉H₆F₁₂O |
| Molecular Weight | ~497 g/mol (estimated) | 358.12 g/mol |
| Functional Group | 2,4-Dinitrophenoxy | Ethenyloxy (vinyl ether) |
| Electron Effects | Strong electron-withdrawing (nitro groups) | Mild electron-donating (vinyl) |
| Thermal Stability | Likely lower due to nitro groups | Higher (stable up to 200°C) |
| Reactivity | High (susceptible to nucleophilic attack) | Moderate (polymerization-prone) |
Physicochemical Properties
- Solubility : Both compounds are hydrophobic, but the nitro-substituted derivative may exhibit slightly higher polarity due to nitro groups.
- Density : The nitro compound’s higher molecular weight and aromaticity likely result in greater density.
- Synthesis Complexity : Introducing nitro groups requires hazardous reagents (e.g., nitric acid), whereas vinyl ethers are synthesized via safer alkoxylation routes.
Commercial Availability and Pricing
- 7-(Ethenyloxy)-dodecafluoroheptane : Purity ≥95%, priced at ~1,472 €/5g (2025), though some suppliers list it as discontinued .
- 7-(2,4-Dinitrophenoxy)-dodecafluoroheptane: No commercial data available; likely restricted to research-scale synthesis.
Research Findings and Limitations
- Thermal Decomposition : Nitro-substituted fluorinated compounds often decompose exothermically, posing handling risks. In contrast, vinyl ether derivatives like CAS 78971-81-0 are thermally stable but prone to radical-initiated polymerization .
- Environmental Impact : Perfluoroalkyl chains in both compounds raise concerns about persistence and bioaccumulation. The nitro derivative’s toxicity profile remains unstudied.
- Knowledge Gaps: Direct comparative studies on reactivity, catalytic behavior, or biodegradability are absent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
